1-Méthylsulfonylsufanylhexane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

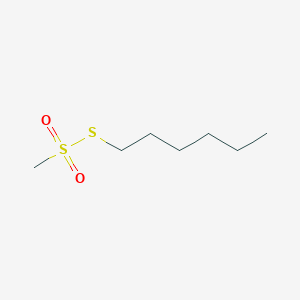

1-Methylsulfonylsulfanylhexane is an organic compound characterized by the presence of a sulfonyl group and a sulfanyl group attached to a hexane backbone. This compound is part of a class of chemicals known for their diverse biological activities, primarily due to the sulfonyl functional groups.

Applications De Recherche Scientifique

1-Methylsulfonylsulfanylhexane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Methylsulfonylsulfanylhexane can be synthesized through various methods. One common approach involves the reaction of hexane with methylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of 1-Methylsulfonylsulfanylhexane often involves large-scale chemical reactors where the reactants are continuously fed, and the product is extracted through distillation or other separation techniques. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Methylsulfonylsulfanylhexane undergoes various chemical reactions, including:

Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

Reduction: The sulfanyl group can be reduced to form thiol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.

Major Products Formed:

Mécanisme D'action

The mechanism of action of 1-Methylsulfonylsulfanylhexane involves its interaction with specific molecular targets. The sulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity or anti-inflammatory effects. The exact pathways and molecular targets are still under investigation, but the compound’s ability to modulate enzyme activity is a key aspect of its mechanism .

Comparaison Avec Des Composés Similaires

1-Methylsulfonylsulfanylhexane can be compared with other sulfonyl-containing compounds:

Methylsulfonylmethane (MSM): Known for its anti-inflammatory properties.

Dimethyl sulfone: Used as a solvent and in various therapeutic applications.

Sulfonylureas: A class of compounds used in the treatment of diabetes.

Uniqueness: 1-Methylsulfonylsulfanylhexane is unique due to its specific combination of sulfonyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity compared to other sulfonyl-containing compounds .

Activité Biologique

Hexyl Methanethiosulfonate (HMTS) is a compound belonging to the class of methanethiosulfonates, which are known for their ability to modify cysteine residues in proteins. This article explores the biological activity of HMTS, focusing on its mechanisms of action, effects on cellular processes, and potential applications in research and medicine.

Overview of Methanethiosulfonates

Methanethiosulfonates (MTS) are versatile reagents used in biochemical research, particularly in studies involving protein structure and function. They react with thiol groups in cysteine residues, leading to modifications that can alter protein conformation and activity. Hexyl Methanethiosulfonate, specifically, has been studied for its effects on various ion channels and receptors.

The primary mechanism of HMTS involves the modification of cysteine residues within proteins. This modification can lead to:

- Conformational Changes : By altering the structure of proteins, HMTS can influence their functionality. For instance, studies have shown that HMTS can affect the GABAA receptor's gating properties by modifying cysteine residues within its transmembrane segments .

- Allosteric Modulation : The binding of HMTS can induce allosteric changes in proteins, impacting their interactions with ligands and other proteins. This has been observed in various receptor systems where HMTS modifies the receptor's response to neurotransmitters .

Antiproliferative Effects

Recent studies have indicated that methanethiosulfonate derivatives exhibit antiproliferative activity against cancer cell lines. For example, certain derivatives were found to inhibit the proliferation of HCT-116 colon cancer cells at micromolar concentrations . This suggests potential applications for HMTS in cancer therapeutics.

Ion Channel Modulation

HMTS has been used to study ion channels, particularly GABAA receptors. Research indicates that exposure to HMTS alters the accessibility of cysteine residues within these channels, thus affecting their ion conductance properties. In Xenopus oocytes expressing mutant GABAA receptors, HMTS exposure resulted in significant changes in GABA-induced currents, highlighting its role as a molecular probe for studying receptor dynamics .

Case Studies

-

GABAA Receptor Study :

- Objective : To investigate the effects of HMTS on GABAA receptor function.

- Methodology : Cysteine mutants of the GABAA receptor were expressed in oocytes, and their currents were measured before and after treatment with HMTS.

- Findings : The study revealed that HMTS modified specific cysteine residues, leading to altered current responses and suggesting a dynamic interaction between ligand binding and conformational changes induced by MTS modification .

-

Cancer Cell Line Inhibition :

- Objective : To evaluate the antiproliferative effects of methanethiosulfonate derivatives on cancer cells.

- Methodology : Various methanethiosulfonate compounds were tested for their ability to inhibit cell growth in vitro.

- Findings : Certain derivatives demonstrated significant antiproliferative activity against multiple tumor cell lines, suggesting their potential as anticancer agents .

Data Summary

The following table summarizes key findings related to Hexyl Methanethiosulfonate's biological activity:

| Study Focus | Methodology | Key Findings |

|---|---|---|

| GABAA Receptor Modulation | Electrophysiological assays | Altered ion currents upon HMTS treatment |

| Antiproliferative Activity | Cell viability assays | Significant inhibition of HCT-116 cell proliferation |

Propriétés

IUPAC Name |

1-methylsulfonylsulfanylhexane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2S2/c1-3-4-5-6-7-10-11(2,8)9/h3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQICNBQQUNSDDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCSS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408820 |

Source

|

| Record name | Hexyl Methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53603-16-0 |

Source

|

| Record name | Hexyl Methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.